2-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-CHLORO-2-PYRIDINYL)ACETAMIDE
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Overview
Description
2-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-CHLORO-2-PYRIDINYL)ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a benzyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-CHLORO-2-PYRIDINYL)ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the triazole ring through a cyclization reaction involving appropriate precursors. The benzyl group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the triazole derivative with a pyridine moiety under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-CHLORO-2-PYRIDINYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-CHLORO-2-PYRIDINYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring and pyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition of enzyme function or alteration of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Share similar structural features and biological activities.
Pyridine derivatives: Exhibit comparable chemical reactivity and applications.
Triazole derivatives: Have similar mechanisms of action and therapeutic potential
Uniqueness
2-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-CHLORO-2-PYRIDINYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c1-23-15(9-12-5-3-2-4-6-12)21-22-17(23)25-11-16(24)20-14-8-7-13(18)10-19-14/h2-8,10H,9,11H2,1H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCUCTZZWNDKAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=NC=C(C=C2)Cl)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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